molecular formula C7H6N2O2 B1149037 (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid CAS No. 123530-64-3

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid

Cat. No.: B1149037
CAS No.: 123530-64-3
M. Wt: 150.13474
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid is an organic compound that features a pyridazine ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid typically involves the condensation of pyridazine derivatives with acrylic acid or its derivatives. One common method involves the reaction of 3-pyridazinylboronic acid with acrylic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an aqueous medium with a base such as potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinyl carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridazinyl carboxylic acids.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridazinyl)acrylic acid: Similar structure but with the pyridazine ring attached at a different position.

    3-(4-Pyridazinyl)acrylic acid: Another isomer with the pyridazine ring attached at the 4-position.

    3-(3-Pyridazinyl)propionic acid: Similar structure but with a saturated carboxylic acid moiety.

Uniqueness

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which influences its reactivity and interactions with biological targets

Properties

CAS No.

123530-64-3

Molecular Formula

C7H6N2O2

Molecular Weight

150.13474

Synonyms

3-(Pyridazin-3-yl)acrylic acid

Origin of Product

United States

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